molecular formula C16H16O2 B11958274 2,4-Dimethylphenyl 4-methylbenzoate CAS No. 86914-98-9

2,4-Dimethylphenyl 4-methylbenzoate

Cat. No.: B11958274
CAS No.: 86914-98-9
M. Wt: 240.30 g/mol
InChI Key: HOKIPPDZPLNXTE-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 4-methylbenzoate (CAS: 86914-98-9; molecular formula: C₁₆H₁₆O₂; molecular weight: 240.305 g/mol) is an aryl benzoate ester featuring two methyl substituents on the phenyl ring (2,4-dimethylphenyl group) and a para-methyl group on the benzoyl moiety . Its crystal structure has been extensively studied, revealing a non-planar conformation where the central ester group forms dihedral angles of 6.1° with the benzoyl ring and 54.9° with the 2,4-dimethylphenyl ring. The dihedral angle between the two aromatic rings is 49.1°, influencing its packing behavior in the solid state . The compound is synthesized via esterification reactions and characterized using spectroscopy (IR, NMR) and X-ray crystallography .

Properties

CAS No.

86914-98-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2,4-dimethylphenyl) 4-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-11-4-7-14(8-5-11)16(17)18-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3

InChI Key

HOKIPPDZPLNXTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 4-methylbenzoate typically involves the esterification of 2,4-dimethylphenol with 4-methylbenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of 2,4-Dimethylphenyl 4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,4-dimethylphenyl 4-methylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2,4-Dimethylphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester linkage allows the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The aromatic rings may also interact with hydrophobic regions of proteins, influencing their function.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key structural differences between 2,4-dimethylphenyl 4-methylbenzoate and related aryl benzoates:

Compound Name Molecular Formula Dihedral Angle (°) Substituents (Phenyl/Benzoyl) Crystal Packing Features
Phenyl benzoate C₁₃H₁₀O₂ 55.7 None/None Classical hydrogen bonds present
Phenyl 4-methylbenzoate C₁₄H₁₂O₂ 76.0 None/4-methyl Increased steric hindrance
2-Methylphenyl 4-methylbenzoate C₁₅H₁₄O₂ 73.04 2-methyl/4-methyl Non-classical van der Waals packing
4-Methylphenyl 4-methylbenzoate C₁₅H₁₄O₂ 63.57 4-methyl/4-methyl Planar benzoyl ring orientation
2,4-Dimethylphenyl benzoate C₁₅H₁₄O₂ 80.25 2,4-dimethyl/None Highly twisted conformation
2,4-Dimethylphenyl 4-methylbenzoate C₁₆H₁₆O₂ 49.1 2,4-dimethyl/4-methyl No classical hydrogen bonds

Key Findings :

  • The dihedral angles between aromatic rings are highly sensitive to substituent positions. For example, introducing methyl groups on both rings (as in the title compound) reduces steric strain compared to analogs like phenyl 4-methylbenzoate .
  • Crystal packing is dominated by van der Waals interactions in the title compound, unlike phenyl benzoate, which forms hydrogen bonds .

Electronic and Reactivity Comparisons

Substituents significantly influence electronic properties:

Electron-Donating Groups: Methyl groups enhance lipophilicity and reduce solubility in polar solvents. For instance, 2,4-dimethylphenyl 4-methylbenzoate is less polar than methyl 4-dimethylaminobenzoate (CAS: 1202-25-1), where the dimethylamino group introduces strong electron-donating effects . Chloro substituents (e.g., 2,4-dimethylphenyl 4-chlorobenzoate; CAS: 86914-97-8) increase molecular weight (260.723 g/mol) and introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Steric Effects: The 2,4-dimethyl substitution on the phenyl ring creates steric hindrance, reducing rotational freedom compared to monosubstituted analogs like 3-methylphenyl 4-methoxybenzoate (CAS: 7464-47-3) .

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